SDH-IN-2 vs. Commercial SDH Inhibitors: Enzymatic Inhibition IC50 Comparison
SDH-IN-2 (Compound 13) demonstrated an IC50 of 0.55 μg/mL against SDH enzymatic activity, comparable to the commercial SDHI boscalid [1]. In cross-study comparison, this potency exceeds that of SDH-IN-25 (IC50 = 4.82 mg/L), SDH-IN-27 (IC50 = 9.7 mg/L), and SDH-IN-20 (IC50 = 29.33 μM) .
| Evidence Dimension | SDH enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.55 μg/mL |
| Comparator Or Baseline | Boscalid: comparable IC50 (direct comparison in same study); SDH-IN-25: 4.82 mg/L; SDH-IN-27: 9.7 mg/L; SDH-IN-20: 29.33 μM |
| Quantified Difference | Approximately 8.8-fold more potent than SDH-IN-25; over 17-fold more potent than SDH-IN-27 |
| Conditions | In vitro SDH enzymatic activity assay (cell-free SDH inhibition assay) |
Why This Matters
For researchers selecting an SDH inhibitor tool compound, SDH-IN-2 offers potency comparable to the established standard boscalid while providing the unique click-chemistry handle and novel scaffold for SAR studies.
- [1] Zhang YH, Yang SS, Zhang Q, Zhang TT, Zhang TY, Zhou BH, Zhou L. Discovery of N-Phenylpropiolamide as a Novel Succinate Dehydrogenase Inhibitor Scaffold with Broad-Spectrum Antifungal Activity on Phytopathogenic Fungi. J Agric Food Chem. 2023 Mar 1;71(8):3681-3693. View Source
